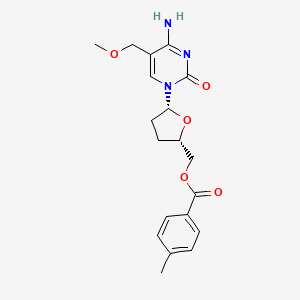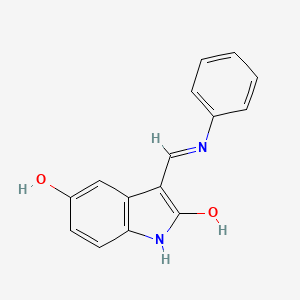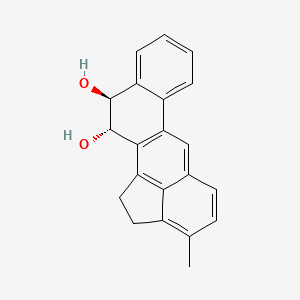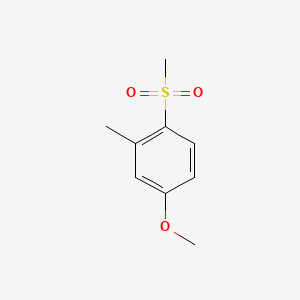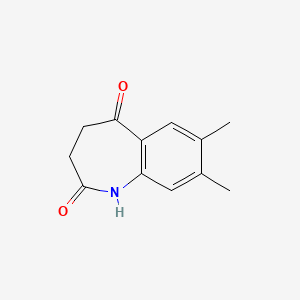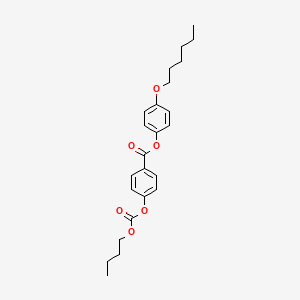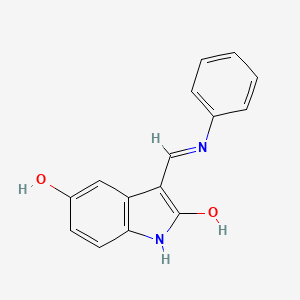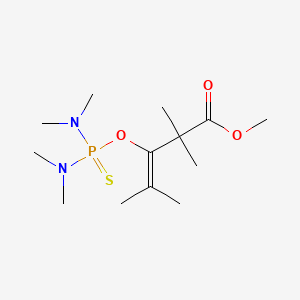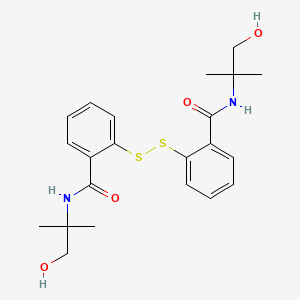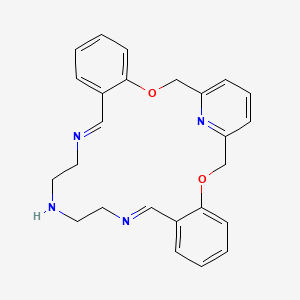
21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple benzene rings and nitrogen atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to achieve the desired product with high purity and yield .
Análisis De Reacciones Químicas
21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzene rings and nitrogen atoms .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex molecular interactions and reaction mechanisms. In biology, it has potential applications in the development of new drugs and therapeutic agents due to its unique structural properties. In medicine, it is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. Additionally, it has industrial applications in the production of advanced materials and chemical intermediates .
Mecanismo De Acción
The mechanism of action of 21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
When compared to similar compounds, 21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine stands out due to its unique structural features and diverse range of applications. Similar compounds include 19,20,22,23-tetrahydro-12H-7,11-nitrilo-6H-dibenzo[b,k][1,4,7,10,13]pentaoxacycloicosin and other related benzene ring-containing molecules. These compounds share some structural similarities but differ in their specific functional groups and molecular configurations, leading to distinct properties and applications .
Propiedades
Número CAS |
146065-61-4 |
|---|---|
Fórmula molecular |
C25H26N4O2 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
3,25-dioxa-11,14,17,31-tetrazatetracyclo[25.3.1.04,9.019,24]hentriaconta-1(31),4,6,8,10,17,19,21,23,27,29-undecaene |
InChI |
InChI=1S/C25H26N4O2/c1-3-10-24-20(6-1)16-27-14-12-26-13-15-28-17-21-7-2-4-11-25(21)31-19-23-9-5-8-22(29-23)18-30-24/h1-11,16-17,26H,12-15,18-19H2 |
Clave InChI |
CPUMPYHWJQXHHV-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C=NCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




